molecular formula C15H11F3O2 B1613276 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid CAS No. 869586-30-1

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid

Cat. No.: B1613276
CAS No.: 869586-30-1
M. Wt: 280.24 g/mol
InChI Key: DHTATVFNFJNQCP-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 4-Fluorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • 4-Cyanophenylacetic acid

Uniqueness

4-[4-(Trifluoromethyl)phenyl]phenylacetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTATVFNFJNQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624267
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869586-30-1
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (37%, 1 mL) is added to a solution of (4′-trifluoromethyl-biphenyl-4-yl)-acetonitrile (0.290 g, 1.11 mmol) in [1,4]dioxane (2 mL), heated at 110° C. for six hours, cooled to room temperature and adjust pH to 3 using 5.0 N sodium hydroxide, extracted with ethyl acetate three times. Organics are dried over sodium sulfate, filtered and concentrated to provide 0.280 g (11.0 mmol, 90%) of title compound.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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